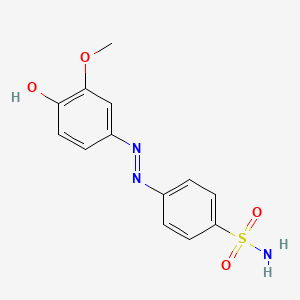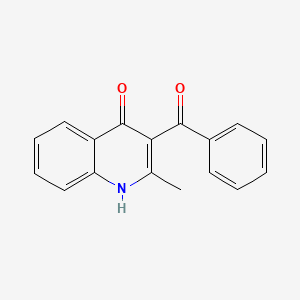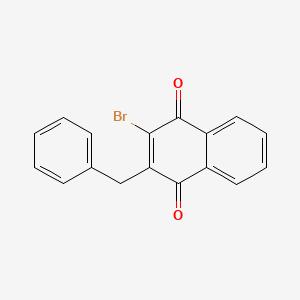
1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene is a chemical compound with the molecular formula C15H22. It is also known by other names such as Eremophila-1(10),8,11-triene . This compound is part of the azulene family, which is characterized by its unique bicyclic structure consisting of fused five- and seven-membered rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclization reactions involving dienes and dienophiles. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to enhance yield and purity. The exact methods can vary depending on the desired application and the scale of production.
化学反応の分析
Types of Reactions
1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
科学的研究の応用
1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances and flavors due to its unique aromatic properties.
類似化合物との比較
Similar Compounds
(-)-7-epi-Eremophila-1(10),8,11-triene: A stereoisomer with similar structural features.
Naphthalene derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
1,8a-Dimethyl-7-(prop-1-en-2-yl)decahydroazulene is unique due to its specific arrangement of functional groups and its distinct chemical properties. This uniqueness makes it valuable in various applications, including its use as a precursor in synthetic chemistry and its potential biological activities.
特性
| 105116-17-4 | |
分子式 |
C15H26 |
分子量 |
206.37 g/mol |
IUPAC名 |
1,8a-dimethyl-7-prop-1-en-2-yl-2,3,3a,4,5,6,7,8-octahydro-1H-azulene |
InChI |
InChI=1S/C15H26/c1-11(2)13-6-5-7-14-9-8-12(3)15(14,4)10-13/h12-14H,1,5-10H2,2-4H3 |
InChIキー |
OHPVODCPOWTUTO-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C1(CC(CCC2)C(=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


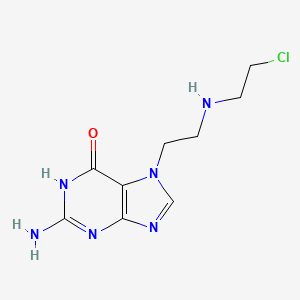

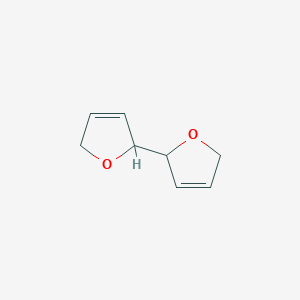
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
